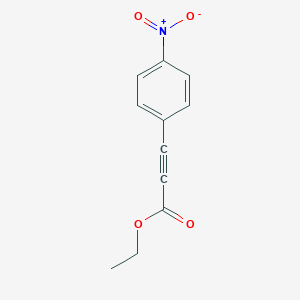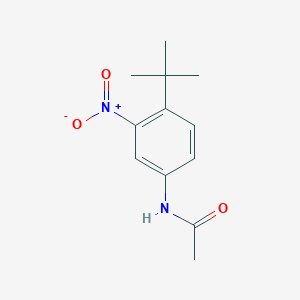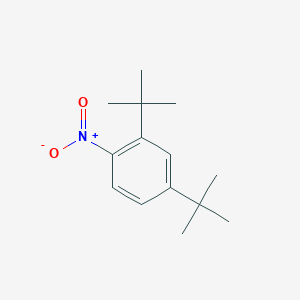![molecular formula C14H10N4O8 B189159 1-[2-(2,4-Dinitrophenyl)ethyl]-2,4-dinitrobenzene CAS No. 2220-30-6](/img/structure/B189159.png)
1-[2-(2,4-Dinitrophenyl)ethyl]-2,4-dinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,4-Dinitrophenyl)ethyl]-2,4-dinitrobenzene, commonly known as DNPE, is a chemical compound that has been widely used in scientific research. DNPE is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound is primarily used as a reagent in biochemical and physiological experiments to study the mechanism of action of various biological processes.
Mechanism of Action
DNPE acts as a substrate for many enzymes, which catalyze its conversion to a colored product. The reaction between DNPE and enzymes is typically monitored using spectrophotometry, which allows for the measurement of the rate of the reaction. The rate of the reaction can then be used to determine the enzyme's activity and kinetics.
Biochemical and Physiological Effects
DNPE has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is primarily used as a reagent in biochemical and physiological experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DNPE in lab experiments is its high sensitivity. DNPE can be used to detect very small amounts of enzyme activity, making it a valuable tool in enzyme kinetics studies. Another advantage of DNPE is its stability. DNPE is a stable compound that can be stored for long periods of time without degradation.
One limitation of using DNPE in lab experiments is its relatively low selectivity. DNPE is a substrate for many different enzymes, which can make it difficult to determine the activity of a specific enzyme. Another limitation of DNPE is its sensitivity to pH and temperature. Changes in pH and temperature can affect the rate of the reaction, which can lead to inaccurate results.
Future Directions
There are many possible future directions for research involving DNPE. One possible direction is the development of new DNPE analogs with improved selectivity for specific enzymes. Another possible direction is the use of DNPE in high-throughput screening assays for drug discovery. DNPE could be used to screen large libraries of compounds for their ability to inhibit or activate specific enzymes. Finally, DNPE could be used in the development of new diagnostic tests for diseases that involve abnormal enzyme activity.
Synthesis Methods
DNPE can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,4-dinitrophenylhydrazine with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The resulting product is then purified using recrystallization techniques.
Scientific Research Applications
DNPE has been extensively used in scientific research to study the mechanism of action of various biological processes. One of the most common applications of DNPE is in the study of enzyme kinetics. DNPE is a substrate for many enzymes, and its reaction with enzymes can be used to determine the enzyme's activity and kinetics.
properties
CAS RN |
2220-30-6 |
|---|---|
Product Name |
1-[2-(2,4-Dinitrophenyl)ethyl]-2,4-dinitrobenzene |
Molecular Formula |
C14H10N4O8 |
Molecular Weight |
362.25 g/mol |
IUPAC Name |
1-[2-(2,4-dinitrophenyl)ethyl]-2,4-dinitrobenzene |
InChI |
InChI=1S/C14H10N4O8/c19-15(20)11-5-3-9(13(7-11)17(23)24)1-2-10-4-6-12(16(21)22)8-14(10)18(25)26/h3-8H,1-2H2 |
InChI Key |
ZGTULFAHPDRKHI-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Other CAS RN |
2220-30-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















